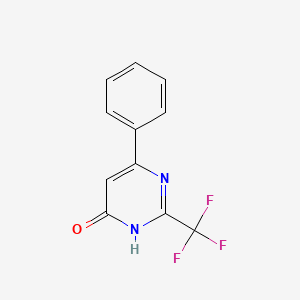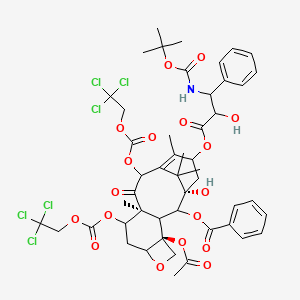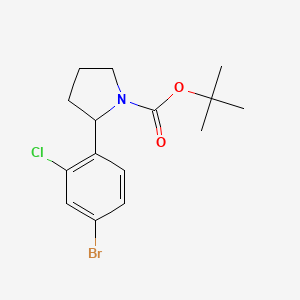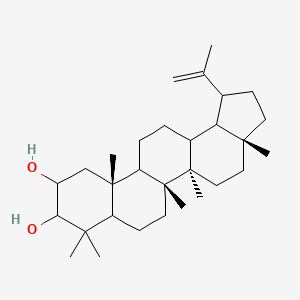
20(29)-Lupene-2alpha,3beta-diol; 2alpha,3beta-Dihydroxylup-20(29)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20(29)-Lupene-2alpha,3beta-diol, also known as 2alpha,3beta-Dihydroxylup-20(29)-ene, is a pentacyclic triterpenoid compound. This compound is a derivative of betulinic acid, which is known for its various biological activities. It has been isolated from the roots of the plant Breynia fruticosa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20(29)-Lupene-2alpha,3beta-diol typically involves the hydroxylation of lupane derivatives. One common method is the hydroxylation of betulinic acid at the 2-alpha and 3-beta positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
Industrial production of 20(29)-Lupene-2alpha,3beta-diol may involve the extraction of betulinic acid from natural sources followed by chemical modification. The roots of Breynia fruticosa are a known source of this compound, and extraction is typically performed using methanolic extracts .
Analyse Chemischer Reaktionen
Types of Reactions
20(29)-Lupene-2alpha,3beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming lupane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Betulinic acid derivatives.
Reduction: Lupane derivatives.
Substitution: Various substituted lupane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
20(29)-Lupene-2alpha,3beta-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 20(29)-Lupene-2alpha,3beta-diol involves its interaction with molecular targets such as Akt and NF-κB pathways. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: A functional parent of 20(29)-Lupene-2alpha,3beta-diol, known for its anti-cancer and anti-HIV properties.
Lupane: The parent hydride of 20(29)-Lupene-2alpha,3beta-diol, a basic structure for many triterpenoids.
2alpha-Hydroxybetulinic Acid: Another derivative of betulinic acid with similar biological activities.
Uniqueness
20(29)-Lupene-2alpha,3beta-diol is unique due to its specific hydroxylation pattern at the 2-alpha and 3-beta positions, which imparts distinct biological activities compared to its parent compounds and other derivatives.
Eigenschaften
Molekularformel |
C30H50O2 |
|---|---|
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
OESLKRXCBRUCJZ-HIYMHUSXSA-N |
Isomerische SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)
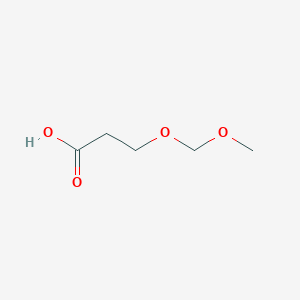
![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
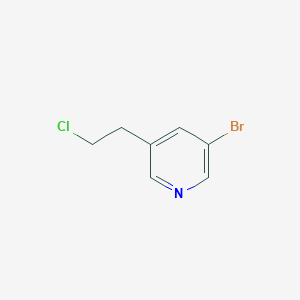
![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)
![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)
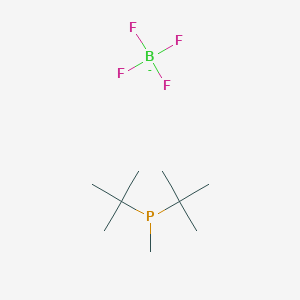
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)
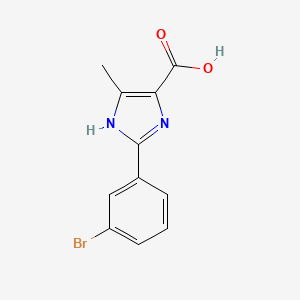
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
